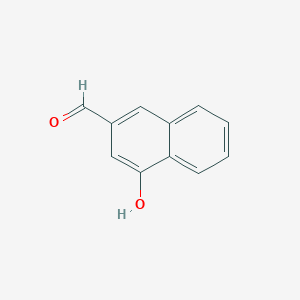

4-Hydroxynaphthalene-2-carboxaldehyde

Description

Significance of Naphthalene (B1677914) Derivatives in Contemporary Chemical Research

Naphthalene, a bicyclic aromatic hydrocarbon with the chemical formula C₁₀H₈, serves as a fundamental building block in the synthesis of a vast array of organic compounds. alfa-chemistry.comijrpr.com Its fused two-ring structure provides a unique scaffold that has been extensively explored in various domains of chemical research. ijrpr.comresearchgate.net Naphthalene derivatives are integral to the production of polymers, dyes, resins, and pharmaceuticals. ijrpr.com For instance, naphthalene is a key precursor in the industrial synthesis of phthalic anhydride, which is used in the manufacturing of plastics and resins. wikipedia.org

In the realm of medicinal chemistry, the naphthalene moiety is a versatile platform for the development of therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. researchgate.net A notable example is the nonsteroidal anti-inflammatory drug Naproxen. ijrpr.com The lipophilic nature of the naphthalene ring allows it to interact with biological targets, and its structure can be readily modified to fine-tune its pharmacological profile. researchgate.net Furthermore, the unique optical properties of many naphthalene derivatives, such as fluorescence, make them valuable in the development of chemical sensors and probes for detecting various analytes. oled-intermediates.com The ongoing research into naphthalene-based compounds continues to yield novel materials with applications in electronics, energy storage, and environmental remediation, highlighting the enduring importance of this aromatic scaffold in modern science. ijrpr.com

Overview of Aldehyde and Phenol (B47542) Functionalities in Naphthalene Scaffolds

The introduction of aldehyde (-CHO) and phenol (-OH) functional groups onto a naphthalene scaffold gives rise to hydroxynaphthalene carboxaldehydes, a class of compounds with distinct chemical reactivity and utility. The interplay between these two functional groups on the aromatic core significantly influences the molecule's properties and behavior in chemical reactions.

The hydroxyl group, characteristic of phenols, is an activating group in electrophilic aromatic substitution reactions. savemyexams.com It increases the electron density of the naphthalene ring system, making it more susceptible to attack by electrophiles. vedantu.com This activating effect is particularly pronounced for positions ortho and para to the hydroxyl group. savemyexams.com The acidic nature of the phenolic proton also allows for the formation of phenoxides, which are even more powerful activating groups.

The aldehyde group, on the other hand, is a deactivating group and a meta-director in electrophilic aromatic substitution due to its electron-withdrawing nature. spcmc.ac.in However, its primary chemical significance lies in its reactivity as a carbonyl compound. Aldehydes readily undergo nucleophilic addition reactions, condensations, and oxidations, providing a versatile handle for further molecular elaboration. The presence of both an electron-donating hydroxyl group and an electron-withdrawing aldehyde group on the same naphthalene ring system creates a unique electronic environment that can be exploited in various synthetic strategies. For example, Schiff bases, which are formed by the condensation of an aldehyde with a primary amine, are a well-studied class of compounds with diverse applications, and the presence of a nearby hydroxyl group can facilitate the formation of stable metal complexes. mdpi.comnih.gov

Research Trajectory of 4-Hydroxynaphthalene-2-carboxaldehyde within Aromatic Chemistry

This compound, also known as 3-formyl-1-naphthol, is a specific isomer within the hydroxynaphthalene carboxaldehyde family. nih.gov Its research trajectory is embedded within the broader exploration of functionalized naphthalene derivatives. The synthesis of such compounds has been a subject of interest, with methods like the Vilsmeier-Haack reaction being employed for the formylation of activated aromatic rings like naphthols. researchgate.netajrconline.org This reaction provides a direct route to introduce an aldehyde group onto the naphthalene nucleus.

The primary interest in this compound and related structures stems from their potential as versatile intermediates in organic synthesis. The presence of three distinct reactive sites—the phenolic hydroxyl group, the aldehydic carbonyl group, and the activated aromatic ring—allows for a wide range of chemical transformations. Researchers have utilized this scaffold to construct more complex molecules, including heterocyclic compounds and potential biologically active agents. For instance, the aldehyde functionality can be readily converted into other functional groups or used in condensation reactions to build larger molecular frameworks. nih.gov The phenolic hydroxyl allows for O-alkylation or acylation, and the aromatic ring can undergo further substitution reactions. While not as extensively studied as some other naphthalene derivatives, the unique combination of functional groups in this compound ensures its continued relevance as a valuable building block in the ongoing quest for novel organic materials and molecules with specific functions.

Interactive Data Tables

Table 1: Physicochemical Properties of Naphthalene

| Property | Value |

| Chemical Formula | C₁₀H₈ |

| Molar Mass | 128.174 g·mol⁻¹ |

| Appearance | White crystalline solid |

| Melting Point | 80.26 °C |

| Boiling Point | 217.97 °C |

| Solubility in Water | 31.6 mg/L (25 °C) |

Data sourced from PubChem CID 931 wikipedia.org

Table 2: Properties of this compound

| Property | Value |

| Chemical Formula | C₁₁H₈O₂ |

| Molecular Weight | 172.18 g/mol |

| IUPAC Name | 4-hydroxynaphthalene-2-carbaldehyde |

| Synonyms | This compound, 3-formyl-1-naphthol |

| CAS Number | 301180-18-7 |

Data sourced from PubChem CID 22498210 nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxynaphthalene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2/c12-7-8-5-9-3-1-2-4-10(9)11(13)6-8/h1-7,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFAUDJHQXKMZFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80626242 | |

| Record name | 4-Hydroxynaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301180-18-7 | |

| Record name | 4-Hydroxynaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of 4 Hydroxynaphthalene 2 Carboxaldehyde

Electrophilic Characteristics of the Aldehyde Moiety

The aldehyde group (-CHO) is inherently electrophilic due to the polarization of the carbon-oxygen double bond. The greater electronegativity of the oxygen atom draws electron density away from the carbonyl carbon, rendering it electron-deficient and susceptible to attack by nucleophiles. In 4-Hydroxynaphthalene-2-carboxaldehyde, this electrophilicity is further modulated by the electronic effects of the naphthalene (B1677914) ring and the hydroxyl substituent.

The hydroxyl group at the 4-position is an electron-donating group through resonance, which can push electron density into the naphthalene ring system. This effect can extend to the aldehyde group at the 2-position, potentially reducing its electrophilicity compared to an unsubstituted naphthaldehyde. However, the inductive effect of the hydroxyl group can also play a role. Despite this, the carbonyl carbon remains a significant site of electrophilicity, readily participating in nucleophilic addition reactions, which are characteristic of aldehydes. The electrophilicity of aromatic aldehydes has been quantitatively studied, and it is understood that substituent effects play a crucial role in their reactivity. nih.govnih.govrsc.org

Nucleophilic Reactivity of the Hydroxyl Group

The hydroxyl group (-OH) attached to the naphthalene ring at the 4-position exhibits nucleophilic properties. The lone pairs of electrons on the oxygen atom can participate in reactions where the hydroxyl group acts as a nucleophile. The nucleophilicity of this group is significantly enhanced under basic conditions. A base can deprotonate the hydroxyl group to form a phenoxide ion (-O⁻). This resulting anion is a much stronger nucleophile due to its negative charge and the delocalization of this charge into the aromatic naphthalene ring, which provides stability.

This enhanced nucleophilicity allows the compound to undergo a variety of reactions at the hydroxyl position, such as etherification (e.g., Williamson ether synthesis) and esterification. It is important to consider that in the presence of a strong nucleophile and an electrophilic aldehyde, selective reaction at one site may require careful choice of reagents and reaction conditions. The reactivity of hydroxynaphthalenes towards nucleophiles has been a subject of study, highlighting the influence of the naphthalene ring system on the reactivity of the hydroxyl group. rsc.org

Formation of Schiff Bases and Imines

One of the most prominent and widely utilized reactions of this compound is its condensation with primary amines to form Schiff bases, also known as imines or azomethines. This reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the characteristic carbon-nitrogen double bond (-C=N-).

Monomeric Schiff bases derived from this compound are of significant interest, particularly in the field of coordination chemistry, where they can act as versatile ligands for various metal ions. The synthesis typically involves the direct reaction of the aldehyde with a stoichiometric amount of a primary amine in a suitable solvent, such as ethanol (B145695) or methanol. The reaction is often catalyzed by a small amount of acid and may require heating under reflux to drive the condensation to completion. nih.govmdpi.com

The resulting Schiff base ligands are often crystalline solids and can be characterized by various spectroscopic techniques, including FT-IR, ¹H NMR, and mass spectrometry. The formation of the imine bond is typically confirmed by the appearance of a characteristic C=N stretching vibration in the IR spectrum and a specific signal for the azomethine proton (-CH=N-) in the ¹H NMR spectrum. A variety of amines can be used in this synthesis, leading to a diverse library of Schiff base ligands with tailored electronic and steric properties. researchgate.net

| Aldehyde Reactant | Amine Reactant | Solvent | Catalyst | Reaction Conditions | Reference |

|---|---|---|---|---|---|

| 2-hydroxy-1-naphthaldehyde (B42665) | Various primary amines | Ethanol | None specified | Reflux for 3 hours | mdpi.com |

| Substituted aromatic aldehydes | Naphtha[1,2-d]thiazol-2-amine | Glacial Acetic Acid | Self-catalyzed | Reflux for over 8 hours | nih.gov |

| 2-hydroxy-1-naphthaldehyde | Amines with additional ligating centers | Not specified | Not specified | Condensation reaction | researchgate.net |

Beyond the synthesis of discrete monomeric ligands, this compound can be employed as a monomer in polycondensation reactions to create polymeric materials. When reacted with difunctional primary amines (diamines), it can lead to the formation of poly(Schiff base)s or poly(azomethine)s. These polymers contain repeating imine linkages in their backbone and are known for their thermal stability and potential applications in materials science. researchgate.netmdpi.com

The polycondensation reaction is typically carried out in a high-boiling solvent or under melt conditions to facilitate the removal of the water byproduct, which drives the equilibrium towards polymer formation. The properties of the resulting polymer, such as its solubility, thermal stability, and morphology, are highly dependent on the structure of both the dialdehyde (B1249045) (or a functional equivalent) and the diamine monomers used. The incorporation of the naphthalene moiety from this compound into the polymer backbone can impart desirable properties such as rigidity and enhanced thermal resistance. researchgate.net

Other Key Derivatization Pathways

In addition to Schiff base formation, the aldehyde and hydroxyl groups of this compound allow for other important derivatization reactions, expanding its synthetic utility.

The aldehyde group of this compound can be selectively reduced to a primary alcohol, yielding 2-(hydroxymethyl)naphthalen-4-ol. This transformation is a fundamental reaction in organic synthesis and is typically achieved using a variety of reducing agents. The choice of reducing agent is crucial for achieving chemoselectivity, especially when other reducible functional groups might be present in a more complex substrate.

Commonly used reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder and more selective reagent, often used in alcoholic solvents like ethanol or methanol. It readily reduces aldehydes and ketones but typically does not affect less reactive carbonyl groups such as esters or amides. Lithium aluminum hydride is a much more powerful reducing agent and will reduce a wider range of functional groups. Due to its high reactivity, it is typically used in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran. For a molecule like this compound, the selective reduction of the aldehyde in the presence of the aromatic ring is readily achievable with these reagents. nih.govresearchgate.net

| Reducing Agent | Typical Solvent | Selectivity | Key Characteristics |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Reduces aldehydes and ketones | Mild, easy to handle, tolerant of many functional groups |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF (anhydrous) | Reduces aldehydes, ketones, esters, carboxylic acids, amides, etc. | Very powerful, reacts violently with protic solvents |

| Diisobutylaluminium Hydride (DIBAL-H) | Toluene, Hexane | Can be used for selective reduction of esters to aldehydes at low temperatures | Often used for partial reductions |

Oxidation of the Hydroxyl Group to Quinone or Carboxylic Acid Derivatives

The phenolic hydroxyl group and the aldehyde group on the this compound scaffold are both susceptible to oxidation, and the reaction outcome is highly dependent on the choice of oxidizing agent and reaction conditions.

Oxidation to Naphthoquinones: The phenolic hydroxyl group can be oxidized to form naphthoquinone structures, which are significant motifs in many biologically active compounds. The oxidation of hydroxynaphthalenes often leads to quinones. wikipedia.org For this compound, oxidation could potentially yield ortho- or para-quinones. For instance, treatment with oxidizing agents like Fremy's salt (potassium nitrosodisulfonate) or ceric ammonium (B1175870) nitrate (B79036) (CAN) could induce oxidation of the hydroxyl-bearing ring. The presence of the electron-withdrawing aldehyde group might influence the regioselectivity of this oxidation. Analogous oxidations of naphthalenediols to hydroxynaphthoquinones are well-documented, suggesting that the hydroxynaphthyl moiety is readily convertible to a quinone system under appropriate conditions. wikipedia.org

Oxidation of the Aldehyde Group: Conversely, the aldehyde group can be selectively oxidized to a carboxylic acid without affecting the phenolic hydroxyl group. This transformation is a common reaction for phenolic aldehydes. nih.gov Standard reagents for this conversion include potassium permanganate (B83412) (KMnO₄) under controlled pH, silver oxide (Ag₂O) as used in the Tollens' reagent, or sodium chlorite (B76162) (NaClO₂) in the presence of a chlorine scavenger. This reaction yields 4-hydroxy-2-naphthalenecarboxylic acid, a valuable intermediate for further derivatization, such as esterification or amidation. Studies on similar compounds like 4-hydroxybenzaldehyde (B117250) have shown efficient conversion to 4-hydroxybenzoic acid. nih.govgoogle.com

The selective oxidation of either the hydroxyl or the aldehyde group allows for divergent synthetic pathways, highlighting the compound's utility as a versatile building block.

| Reaction Type | Functional Group Targeted | Typical Reagents | Potential Product |

| Quinone Formation | Phenolic Hydroxyl (-OH) | Fremy's salt, Ceric Ammonium Nitrate (CAN) | Naphthoquinone derivative |

| Carboxylic Acid Formation | Aldehyde (-CHO) | KMnO₄, Ag₂O, NaClO₂ | 4-Hydroxy-2-naphthalenecarboxylic acid |

O-Alkylation and Subsequent Cyclization Reactions to Form Naphthofurans

The synthesis of naphthofurans, a class of heterocyclic compounds with significant biological and medicinal properties, can be achieved starting from this compound. eurjchem.com The general strategy involves the initial O-alkylation of the phenolic hydroxyl group, followed by an intramolecular cyclization reaction.

The first step is a standard Williamson ether synthesis, where the phenolic proton is removed by a base (e.g., K₂CO₃, NaH) to form a nucleophilic phenoxide. This intermediate then reacts with an alkyl halide containing a suitable functional group for the subsequent cyclization. For instance, reacting the phenoxide of this compound with α-halo ketones (like bromoacetone) or α-halo esters (like ethyl bromoacetate) introduces a side chain capable of cyclization. researchgate.net

Following O-alkylation, the cyclization to form the furan (B31954) ring can be promoted under various conditions. For example, if an α-halo ketone was used, the resulting intermediate possesses a ketone carbonyl group. An intramolecular aldol-type condensation or Perkin-like reaction, often catalyzed by an acid or base, can be employed to facilitate the cyclization between the ketone's α-carbon and the aldehyde carbonyl, followed by dehydration to form the furan ring. A review on naphthofuran synthesis describes similar strategies starting from 2-hydroxy-1-naphthaldehyde, which can be adapted for its 4-hydroxy-2-carboxaldehyde isomer. researchgate.net This approach provides a direct route to substituted naphtho eurjchem.comnih.govfurans or other isomers depending on the cyclization strategy.

| Step | Description | Reagents | Intermediate/Product |

| 1. O-Alkylation | Formation of a phenoxide followed by reaction with an electrophile. | Base (K₂CO₃, NaH), Alkyl halide (e.g., BrCH₂COR) | 4-(2-oxoalkoxy)naphthalene-2-carboxaldehyde |

| 2. Cyclization | Intramolecular reaction to form the furan ring. | Acid or base catalyst | Substituted Naphthofuran |

Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Cross-coupling reactions are powerful tools for forming C-C and C-heteroatom bonds, and this compound can be modified to participate in these transformations. wikipedia.orgnih.gov The primary sites for such reactions are the phenolic hydroxyl group and C-H bonds on the aromatic ring, which can be converted into more reactive functional groups like halides or triflates.

Carbon-Carbon Bond Formation: For Suzuki-Miyaura or Stille couplings, the phenolic -OH group can be converted into a triflate (-OTf), an excellent leaving group in palladium-catalyzed reactions. organic-chemistry.orgthermofisher.com This triflate derivative can then be coupled with a variety of organoboron or organotin reagents to form a C-C bond at the C4 position. Alternatively, the naphthalene ring itself could be halogenated (e.g., brominated) at a specific position, creating a handle for cross-coupling. nih.gov These methods allow for the introduction of aryl, vinyl, or alkyl groups onto the naphthalene scaffold.

Carbon-Heteroatom Bond Formation: The Buchwald-Hartwig amination is a premier method for forming C-N bonds. wikipedia.orglibretexts.orgnumberanalytics.com By converting the hydroxyl group to a triflate or by introducing a halogen onto the ring, the resulting derivative can be coupled with a wide range of primary or secondary amines, amides, or other nitrogen nucleophiles. acsgcipr.orgorganic-chemistry.org This reaction provides direct access to aminonaphthalene derivatives, which are important in medicinal chemistry and materials science. Similarly, analogous palladium-catalyzed couplings can be used to form C-O (ether) and C-S (thioether) bonds.

These cross-coupling strategies significantly expand the synthetic utility of this compound, enabling the creation of complex molecular architectures.

| Coupling Reaction | Bond Formed | Required Modification | Coupling Partner |

| Suzuki-Miyaura | C-C | -OH to Triflate (-OTf) or Ring Halogenation | Organoboronic acid/ester |

| Buchwald-Hartwig | C-N | -OH to Triflate (-OTf) or Ring Halogenation | Amine, Amide |

| Buchwald-Hartwig Type | C-O / C-S | -OH to Triflate (-OTf) or Ring Halogenation | Alcohol, Thiol |

Protecting Group Chemistry for Hydroxyl and Aldehyde Functions

In multi-step syntheses involving this compound, it is often necessary to temporarily block the reactivity of either the hydroxyl or the aldehyde group to achieve chemoselectivity. researchgate.net This is accomplished through the use of protecting groups, which must be stable to certain reaction conditions and easily removable later. eurjchem.comnih.gov

Protection of the Hydroxyl Group: The phenolic hydroxyl group is acidic and nucleophilic and can interfere with reactions targeting other parts of the molecule (e.g., reactions involving strong bases or electrophiles). Common protecting groups for phenols include:

Ethers: Methyl ethers (formed with dimethyl sulfate (B86663) or methyl iodide) or benzyl (B1604629) ethers (formed with benzyl bromide) are robust. Benzyl ethers are particularly useful as they can be cleaved by hydrogenolysis (H₂/Pd-C), which is a mild condition.

Silyl (B83357) Ethers: Groups like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) are frequently used. They are installed using the corresponding silyl chloride (e.g., TBDMSCl) and a base like imidazole. Their stability is tunable, and they are typically removed with fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF). nih.gov

Esters: Acetates or benzoates can protect the hydroxyl group, but they are labile to basic conditions (hydrolysis).

Protection of the Aldehyde Group: The aldehyde is an electrophilic site susceptible to nucleophilic attack and can be reduced or oxidized. wikipedia.org It is commonly protected by converting it into an acetal (B89532) or dithioacetal:

Acetals: Reaction with a diol, such as ethylene (B1197577) glycol, under acidic catalysis (e.g., p-toluenesulfonic acid) forms a cyclic acetal. This group is stable to bases, organometallics, and reducing agents but is readily removed by treatment with aqueous acid.

Dithioacetals: Reaction with a dithiol, like ethane-1,2-dithiol, forms a cyclic dithioacetal. These are more robust than acetals and are stable to both acidic and basic conditions. They can be removed using reagents like mercury(II) salts or other oxidative methods.

The choice of protecting groups follows an orthogonal strategy, where one group can be removed selectively in the presence of the other, allowing for precise control over complex synthetic sequences. researchgate.net

Coordination Chemistry and Metal Complexation of 4 Hydroxynaphthalene 2 Carboxaldehyde Derivatives

Ligand Design Principles based on the 4-Hydroxynaphthalene-2-carboxaldehyde Scaffold

The this compound scaffold serves as a versatile platform for designing multidentate ligands. The fundamental design principle involves the condensation reaction of the aldehyde group with a primary amine, leading to the formation of a Schiff base containing an imine (-C=N-) linkage. researchgate.net This reaction allows for the facile introduction of various functionalities into the ligand framework by choosing different amine partners, thereby enabling fine-tuning of the electronic and steric properties of the resulting ligands and their metal complexes. mdpi.com

Schiff bases derived from aromatic aldehydes with an electron-rich ortho substitution, such as this compound, provide suitable chelating sites for transition metals. mdpi.com The resulting ligands typically act as bidentate or multidentate donors, coordinating to metal ions through the deprotonated phenolic oxygen and the imine nitrogen atom, forming stable five- or six-membered chelate rings. researchgate.net The high affinity of these Schiff bases for transition metals is a key factor in the formation of their stable complexes. researchgate.net

Fragment-based approaches have also been employed in the design of more complex derivatives, such as 1-hydroxynaphthalene-2-carboxanilides, for specific applications. nih.govnih.govresearchgate.net This methodology involves selecting a core scaffold, like 1-hydroxy-2-naphthoic acid, and attaching various amine-derived fragments to modulate the biological or chemical properties of the final molecule. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with ligands derived from this compound is generally straightforward. The typical procedure involves the reaction of the pre-synthesized Schiff base ligand with a metal salt in a suitable solvent, often under reflux conditions. nih.gov In some cases, a template synthesis approach is used, where the Schiff base is formed in situ in the presence of the metal ion. researchgate.net

A wide variety of transition metal complexes involving Schiff bases of this compound and its isomers (like 2-hydroxy-1-naphthaldehyde) have been synthesized and characterized. nih.govallstudyjournal.comresearchgate.net These complexes often exhibit interesting magnetic and electronic properties. For instance, Schiff base ligands derived from the condensation of 2,4-dihydroxy benzaldehyde (B42025) and α-naphthylamine have been used to synthesize Cu(II), Ni(II), and Zn(II) complexes. sbmu.ac.ir Magnetic susceptibility data for these complexes suggest a square-planar geometry for the Cu(II) and Ni(II) complexes, while the Zn(II) complex adopts a tetrahedral geometry. sbmu.ac.ir

The coordination environment around the metal center can be further elucidated using various spectroscopic techniques. Infrared (IR) spectroscopy is particularly useful for confirming the coordination of the ligand to the metal ion. The disappearance of the phenolic -OH stretching vibration and a shift in the C=N stretching frequency upon complexation are indicative of coordination through the phenolic oxygen and imine nitrogen, respectively. nih.gov The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds. nih.gov

Electronic spectra (UV-Vis) provide information about the geometry of the complexes. For example, the electronic spectra of certain nickel(II) complexes show absorption bands consistent with an octahedral geometry, while copper(II) complexes may exhibit a broad band suggestive of a tetragonal configuration. researchgate.net

| Complex | Key IR Bands (cm⁻¹) | Electronic Spectra (nm) | Proposed Geometry | Reference |

|---|---|---|---|---|

| [Ni(L)₂(H₂O)₂] | ν(C=N) shift, ν(M-N), ν(M-O) | ~640, ~410 | Octahedral | researchgate.net |

| [Cu(L)₂] | ν(C=N) shift, ν(M-N), ν(M-O) | ~645 (broad) | Tetragonal | researchgate.net |

| [Zn(L)Cl₂] | ν(C=N) 1620, ν(Zn-N) 590, ν(Zn-O) 660 | - | Tetrahedral | nih.gov |

The flexibility and diverse coordination modes of carboxylate-containing ligands derived from or used in conjunction with the this compound framework allow for the construction of dinuclear and polynuclear metal complexes. nih.gov These multi-metallic structures can exhibit unique magnetic and electronic properties arising from metal-metal interactions. rsc.org

For example, dinuclear copper(II) complexes have been synthesized where two copper centers are bridged by a phenolate (B1203915) oxygen from the ligand and two acetate (B1210297) anions. mdpi.com Carboxylate groups can adopt various bridging modes, such as μ:η¹:η¹-syn-anti bidentate, which facilitates the self-assembly of dinuclear and mononuclear units into larger trimetallic or tetrameric structures. nih.gov Similarly, dinuclear palladium complexes have been prepared where two palladium atoms are bridged by two acetate groups. researchgate.net The formation of these higher nuclearity structures is of significant interest for applications in catalysis and materials science. nih.govrsc.org

The coordination of a metal ion to a ligand derived from this compound can significantly influence the ligand's conformation and electronic structure. The metal ion can enforce a particular geometry on the ligand, leading to a more rigid and planar structure compared to the free ligand. This is often observed in the crystal structures of the metal complexes. mdpi.com

The donation of a lone pair of electrons from the aldehyde oxygen to the metal ion can cause a downfield shift of the aldehyde proton signal in the ¹H-NMR spectrum. researchgate.net This provides direct evidence of the involvement of the aldehyde group in coordination. The electronic properties of the ligand are also perturbed upon complexation, which is reflected in the changes observed in the UV-Vis spectra of the complexes compared to the free ligand. These changes are often attributed to ligand-to-metal charge transfer transitions. researchgate.net

Stereochemical Aspects of Metal-Ligand Interactions

The stereochemistry of metal complexes derived from this compound is dictated by the coordination number and preferred geometry of the central metal ion, as well as the denticity and steric bulk of the ligand. For instance, with a bidentate Schiff base ligand (L), a metal ion like Ni(II) can form an octahedral complex of the type [Ni(L)₂(H₂O)₂], while Cu(II) can form a square-planar or tetragonally distorted octahedral complex. researchgate.netsbmu.ac.ir

Advanced Characterization of Coordination Compounds

To fully elucidate the structure and properties of these coordination compounds, a range of advanced characterization techniques are employed. Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a metal complex, providing detailed information on bond lengths, bond angles, and the coordination geometry around the metal center. mdpi.commdpi.com

For paramagnetic complexes, Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool to probe the electronic environment of the metal ion. For example, EPR studies on a dinuclear copper(II) complex have confirmed the presence of two paramagnetic copper atoms that are antiferromagnetically coupled. mdpi.com

Thermal analysis techniques, such as thermogravimetric analysis (TGA), can be used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules. nih.gov High-resolution mass spectrometry helps in confirming the molecular formula of the complexes. nih.gov Furthermore, ¹H-NMR and ¹³C-NMR spectroscopy are used to characterize the ligands and their diamagnetic metal complexes in solution, providing insights into the ligand structure upon coordination. researchgate.netrdd.edu.iq

Spectroscopic Analysis of Metal Complexes (e.g., Electronic Spectra, Magnetic Moments)

The characterization of metal complexes derived from this compound and its Schiff bases relies heavily on spectroscopic techniques and magnetic susceptibility measurements. These methods provide critical insights into the electronic structure, bonding, and stereochemistry of the coordination compounds.

Electronic Spectra: The electronic spectra of these transition metal complexes, typically recorded in the UV-Visible region, are dominated by ligand-to-metal charge transfer (LMCT) bands and d-d electronic transitions. The ligand itself exhibits intense bands corresponding to π → π* and n → π* transitions. researchgate.net Upon complexation, these bands may shift, and new bands appear in the visible region, which are characteristic of the central metal ion and its coordination environment.

For instance, copper(II) complexes often display a broad absorption band in the visible region, which is indicative of a square-planar or distorted octahedral geometry. researchgate.netsbmu.ac.ir In one study, a Cu(II) complex showed a band around 645 nm, suggesting a tetragonal configuration. researchgate.net Another report assigned bands at 404 and 523 nm in a Cu(II) complex to a combination of π → π*, LMCT, and d-d transitions, signifying a square planar geometry. nih.gov

Nickel(II) complexes of these ligands can adopt different geometries, which are distinguishable by their electronic spectra. Square-planar Ni(II) complexes are typically diamagnetic and show characteristic absorption bands in the visible region. For example, transitions assigned as ¹A₁g → ¹A₂g and ¹A₁g → ¹B₁g have been observed around 512 and 684 nm, respectively, suggesting a square planar environment. sbmu.ac.ir In contrast, octahedral Ni(II) complexes are paramagnetic and exhibit two main absorption bands, often assigned to the transitions ³A₂g → ³T₁g(F) and ³A₂g → ³T₁g(P), as seen near 640 and 410 nm in some complexes. researchgate.net

Cobalt(II) complexes also provide clear spectroscopic markers for their geometry. High-spin octahedral Co(II) complexes typically show absorption bands in the visible region corresponding to d-d transitions. researchgate.net Alternatively, a square planar geometry for a Co(II) complex was suggested by the presence of UV-vis peaks at 348 and 462 nm, assigned to π → π* and n → π* transitions involving d-d states. nih.gov

The electronic spectrum of an iron(III) complex showed bands that could be assigned to spin-allowed transitions from the ²T₂g ground state, while a ruthenium(III) complex displayed bands at 590, 423, and 331 nm, with the latter being attributed to ligand π-dπ-to-metal transitions. researchgate.net

Interactive Table: Electronic Spectral Data for Metal Complexes of Hydroxynaphthalene Carboxaldehyde Derivatives

| Metal Ion | Proposed Geometry | Absorption Bands (nm) | Assignments | Reference |

| Cu(II) | Square Planar | 404, 523 | π → π, LMCT, d-d | nih.gov |

| Cu(II) | Tetragonal | ~645 | d-d (²B₁g → ²A₁g, ²B₁g → ²B₂g, ²B₁g → ²E g) | researchgate.net |

| Ni(II) | Octahedral | ~640, ~410 | ³A₂g → ³T₁g(F), ³A₂g → ³T₁g(P) | researchgate.net |

| Ni(II) | Square Planar | 512, 684 | ¹A₁g → ¹A₂g, ¹A₁g → ¹B₁g | sbmu.ac.ir |

| Co(II) | Square Planar | 348, 462 | π → π, n → π*, d-d | nih.gov |

| Ru(III) | Octahedral | 590, 423, 331 | ²T₂g → ²T₂g, ²E g; ²T₂g → ²T₁g, ²A₁g; LMCT | researchgate.net |

Magnetic Moments: Magnetic susceptibility measurements provide the effective magnetic moment (μeff), which is instrumental in determining the oxidation state and stereochemistry of the central metal ion. The measured magnetic moment can distinguish between high-spin and low-spin configurations and between different coordination geometries.

For instance, copper(II) (d⁹) complexes are expected to have a magnetic moment corresponding to one unpaired electron. The values are typically found in the range of 1.7 to 2.2 Bohr Magnetons (B.M.), consistent with various geometries. researchgate.net

Nickel(II) (d⁸) complexes can be either diamagnetic or paramagnetic. Diamagnetic behavior (μeff ≈ 0) is a strong indicator of a low-spin, square-planar geometry. sbmu.ac.ir Paramagnetic Ni(II) complexes with magnetic moments in the range of 2.8–3.5 B.M. are characteristic of octahedral or tetrahedral geometries. researchgate.net Values around 3.04–3.06 B.M. have been reported for octahedral Ni(II) complexes in this class. researchgate.net

The magnetic moment for a cobalt(II) (d⁷) complex was reported as 4.48 B.M., which supported a square planar geometry in that specific case. nih.gov Octahedral Co(II) complexes, however, are expected to have higher magnetic moments. Iron(III) and Ruthenium(III) (d⁵) complexes are also paramagnetic. A magnetic moment of 1.5 B.M. was recorded for a Ru(III) complex, a value slightly lower than the spin-only value, which may be due to a low-symmetry ligand field. researchgate.net

Interactive Table: Magnetic Moment Data for Metal Complexes of Hydroxynaphthalene Carboxaldehyde Derivatives

| Metal Ion | Proposed Geometry | Magnetic Moment (μeff in B.M.) | Number of Unpaired Electrons | Reference |

| Cu(II) | Square Planar / Tetragonal | 1.7 - 2.2 | 1 | researchgate.net |

| Ni(II) | Octahedral | 3.04 - 3.06 | 2 | researchgate.net |

| Ni(II) | Square Planar | Diamagnetic | 0 | sbmu.ac.ir |

| Co(II) | Square Planar | 4.48 | 3 | nih.gov |

| Ru(III) | Octahedral | 1.5 | 1 | researchgate.net |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. The spectrum of this compound is expected to be dominated by signals from the hydroxyl (-OH), aldehyde (-CHO), and aromatic naphthalene (B1677914) ring systems.

The key vibrational modes anticipated for this compound include:

O-H Stretching: A broad and strong absorption band is expected in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands between 3000 and 3100 cm⁻¹. The aldehydic C-H stretch is a particularly useful diagnostic tool, expected to produce two weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹.

C=O Stretching: The aldehyde carbonyl group gives rise to a very strong and sharp absorption band in the IR spectrum. For an aromatic aldehyde, this C=O stretch is typically observed in the 1680-1705 cm⁻¹ region, with its exact position influenced by conjugation with the naphthalene ring.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic naphthalene ring are expected to produce a series of medium to strong bands in the 1450-1600 cm⁻¹ region.

O-H Bending and C-O Stretching: The in-plane bending of the O-H group and the stretching of the C-O bond are expected in the fingerprint region, typically between 1150 and 1400 cm⁻¹.

Raman spectroscopy provides complementary information. While the polar O-H and C=O bonds give strong IR signals, the non-polar C=C bonds of the aromatic ring are expected to produce strong signals in the Raman spectrum, making it particularly useful for analyzing the carbocyclic framework.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad | Weak |

| Aldehyde (-CHO) | C-H Stretch | 2800 - 2900 & 2700 - 2780 | Weak to Medium | Medium |

| Aldehyde (C=O) | C=O Stretch | 1680 - 1705 | Strong | Medium |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium to Weak | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Strong | Strong |

| Phenolic | C-O Stretch | 1180 - 1260 | Strong | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the complete carbon-hydrogen framework of an organic molecule.

Proton and Carbon-13 NMR Chemical Shift Analysis

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehydic, hydroxyl, and aromatic protons.

The aldehydic proton (-CHO) is highly deshielded and should appear as a singlet far downfield, typically between δ 9.5 and 10.5 ppm.

The hydroxyl proton (-OH) signal is also expected to be downfield, with a chemical shift that can vary depending on solvent and concentration, but generally found between δ 5.0 and 8.0 ppm. It often appears as a broad singlet.

The aromatic protons on the naphthalene ring will appear in the range of δ 7.0 to 9.0 ppm. Their precise shifts and coupling patterns (doublets, triplets, or doublet of doublets) would allow for the unambiguous assignment of each proton. For instance, the proton at the C1 position, being ortho to the aldehyde, would likely be the most downfield of the aromatic signals.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule.

The carbonyl carbon of the aldehyde is the most deshielded, with a characteristic chemical shift expected in the δ 190-200 ppm range.

The carbon bearing the hydroxyl group (C4) would appear around δ 155-165 ppm.

The remaining nine aromatic carbons will produce signals in the δ 110-140 ppm region. Carbons directly attached to the electron-withdrawing aldehyde group or the electron-donating hydroxyl group will show the most significant shifts from those of unsubstituted naphthalene.

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aldehyde | -CHO | 9.5 - 10.5 (singlet) | 190 - 200 |

| Hydroxyl | -OH | 5.0 - 8.0 (broad singlet) | N/A |

| Aromatic Carbon | C4 (-OH) | N/A | 155 - 165 |

| Aromatic Carbon | C2 (-CHO) | N/A | 135 - 145 |

| Aromatic Protons/Carbons | Naphthalene Ring | 7.0 - 9.0 | 110 - 140 |

Advanced Multidimensional NMR Techniques for Structural Confirmation

To unequivocally assign all proton and carbon signals and confirm the connectivity of the molecule, multidimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal which protons are spin-coupled to each other, helping to trace the proton connectivity around the naphthalene rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of a carbon signal based on the chemical shift of the proton attached to it.

Electronic Absorption (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving the conjugated π-system of the naphthalene ring, which acts as the primary chromophore.

Analysis of Electronic Transitions and Conjugation Effects

The UV-Vis spectrum of this compound is expected to show multiple absorption bands characteristic of an extended aromatic system. The naphthalene core itself has strong absorptions, which are modified by the presence of the hydroxyl (-OH) and aldehyde (-CHO) groups. These substituents, known as auxochromes and chromophores respectively, extend the conjugation and cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted naphthalene.

The primary electronic transitions expected are:

π → π transitions:* These are high-intensity absorptions arising from the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated aromatic system. Multiple bands corresponding to these transitions are expected.

n → π transitions:* A lower-intensity absorption is expected at a longer wavelength, resulting from the promotion of a non-bonding electron (from the oxygen of the carbonyl group) to an antibonding π* orbital. This band is often submerged by the more intense π → π* bands.

| Transition Type | Involved Orbitals | Expected Wavelength (λmax) | Expected Intensity (ε) |

|---|---|---|---|

| π → π | HOMO to LUMO | ~320 - 380 nm | High |

| π → π | Deeper π orbitals | ~250 - 290 nm | High |

| n → π | Carbonyl n orbital to π | >380 nm | Low |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the exact molecular weight of the compound and to gain structural information from its fragmentation pattern upon ionization.

The molecular formula of this compound is C₁₁H₈O₂. Its exact monoisotopic mass is 172.0524 Da, and its molecular weight is approximately 172.18 g/mol . In a high-resolution mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z (mass-to-charge ratio) corresponding to this exact mass, confirming the elemental composition.

The fragmentation pattern provides a fingerprint that helps confirm the structure. Key expected fragmentation pathways for this molecule include:

Loss of a hydrogen radical ([M-1]⁺): A common fragmentation for aldehydes, resulting in a stable acylium ion at m/z 171.

Loss of the formyl radical ([M-29]⁺): Cleavage of the C-C bond between the naphthalene ring and the aldehyde group would result in the loss of the -CHO group, producing a hydroxynaphthyl cation at m/z 143.

Loss of carbon monoxide ([M-28]⁺): Following the initial loss of a hydrogen atom, the resulting acylium ion can lose a molecule of carbon monoxide (CO), leading to a fragment at m/z 143. This pathway is very characteristic of aromatic aldehydes.

| m/z Value | Proposed Fragment Identity | Proposed Neutral Loss |

|---|---|---|

| 172 | [C₁₁H₈O₂]⁺˙ (Molecular Ion) | - |

| 171 | [M-H]⁺ | H˙ |

| 143 | [M-CHO]⁺ | CHO˙ |

| 143 | [M-H-CO]⁺ | H˙ + CO |

| 115 | [C₉H₇]⁺ (Loss of CO from m/z 143) | CO |

In-depth Spectroscopic and Structural Analysis of this compound

The study of aromatic carbonyl compounds is a cornerstone of modern organic chemistry, providing deep insights into molecular structure, reactivity, and electronic properties. Among these, this compound stands out as a molecule of significant interest due to the interplay between its naphthalene core, hydroxyl, and aldehyde functional groups. This article delves into the spectroscopic and structural characterization of this compound, focusing on advanced analytical techniques that illuminate its solid-state architecture and mechanistic behaviors.

Spectroscopic Analysis and Structural Elucidation

The precise arrangement of atoms and the electronic environment within 4-Hydroxynaphthalene-2-carboxaldehyde are critical to understanding its chemical behavior. Spectroscopic and diffraction techniques are the primary tools used to unravel these details.

Single-crystal X-ray diffraction is an unparalleled technique for determining the exact three-dimensional structure of a molecule in the solid state. It provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the physical and chemical properties of the material.

Beyond static structural analysis, advanced spectroscopic techniques can provide a dynamic picture of a molecule's behavior, offering insights into reaction mechanisms, excited-state properties, and transient intermediates.

Currently, specific studies employing advanced spectroscopic methods to probe the mechanistic pathways of reactions involving this compound are scarce in the scientific literature. Techniques such as transient absorption spectroscopy, time-resolved fluorescence, and in-situ IR/Raman spectroscopy are powerful tools for monitoring chemical transformations in real-time. For related naphthaldehyde derivatives, such methods have been used to investigate photochemical reactions, proton transfer dynamics, and the kinetics of complex formation. The application of these advanced spectroscopic techniques to this compound would be highly beneficial. For example, studying the excited-state dynamics could elucidate the pathways of photophysical and photochemical processes, while in-situ monitoring of its reactions could reveal the roles of transient species and provide a deeper understanding of its reactivity profile. Such investigations are crucial for unlocking the full potential of this compound in various chemical applications.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in providing a detailed understanding of the geometric and electronic properties of 4-Hydroxynaphthalene-2-carboxaldehyde.

The electronic structure of the molecule, which governs its chemical behavior, is also elucidated through these calculations. Properties such as the distribution of electron density, molecular orbital energies, and the dipole moment are determined, offering a comprehensive picture of the electronic landscape of this compound.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic nature. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character.

| Parameter | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.0 |

| HOMO-LUMO Energy Gap | ΔE | 4.5 |

| Ionization Potential | I | 6.5 |

| Electron Affinity | A | 2.0 |

| Global Hardness | η | 2.25 |

| Global Softness | S | 0.22 |

| Electronegativity | χ | 4.25 |

| Chemical Potential | μ | -4.25 |

| Global Electrophilicity Index | ω | 4.01 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is generated by calculating the electrostatic potential at the surface of the molecule. Different potential values are represented by a color spectrum, typically with red indicating regions of high electron density (negative potential) and blue representing regions of low electron density (positive potential).

For this compound, the MEP surface would be expected to show a region of high negative potential (red) around the oxygen atom of the carbonyl group, making it a likely site for electrophilic attack. The hydrogen atom of the hydroxyl group would exhibit a region of high positive potential (blue), indicating its susceptibility to nucleophilic attack. The aromatic rings would display intermediate potential values. This analysis is crucial for understanding intermolecular interactions, including hydrogen bonding.

Fukui functions provide a more quantitative measure of the local reactivity of different atomic sites within a molecule. These functions are derived from the change in electron density at a particular point in the molecule upon the addition or removal of an electron. The condensed Fukui functions, which represent the Fukui function condensed to individual atomic centers, are particularly useful for predicting regioselectivity in chemical reactions.

There are three main types of condensed Fukui functions:

f+ : for nucleophilic attack (reactivity towards an electron-donating species)

f- : for electrophilic attack (reactivity towards an electron-accepting species)

f0 : for radical attack

Table 2: Condensed Fukui Functions for Selected Atoms (Note: This table is a hypothetical representation to illustrate the concept, as specific calculated values for this compound were not found.)

| Atom | f+ | f- | f0 |

| O (hydroxyl) | 0.05 | 0.15 | 0.10 |

| C (carbonyl) | 0.20 | 0.02 | 0.11 |

| O (carbonyl) | 0.12 | 0.08 | 0.10 |

The structure of this compound features a hydroxyl group and a carboxaldehyde group in proximity on the naphthalene (B1677914) ring system, creating the potential for an intramolecular hydrogen bond between the hydrogen of the hydroxyl group and the oxygen of the carbonyl group. Theoretical studies on similar hydroxynaphthaldehyde isomers confirm the presence of a strong intramolecular hydrogen bond, which significantly influences the molecule's conformation, stability, and spectroscopic properties.

The strength of this hydrogen bond can be investigated using computational methods such as the Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis. AIM theory analyzes the topology of the electron density to identify bond critical points and characterize the nature of chemical bonds. NBO analysis, on the other hand, examines the interactions between filled and vacant orbitals to quantify the stabilization energy associated with the hydrogen bond. These analyses provide quantitative insights into the strength and nature of this important intramolecular interaction.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations offer a dynamic view of how the molecule behaves over time, considering its conformational flexibility and interactions with its environment.

For this compound, MD simulations can be employed to explore its conformational landscape. By simulating the motion of the atoms over time, researchers can identify the most stable conformations and the energy barriers between them. This is particularly relevant for understanding the flexibility of the carboxaldehyde group and the dynamics of the intramolecular hydrogen bond.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By placing the molecule in a simulated environment, such as a solvent or in the presence of other molecules, it is possible to investigate how it interacts with its surroundings. This can provide insights into its solubility, aggregation behavior, and potential binding to biological targets. Studies on related hydroxynaphthalene derivatives have utilized MD simulations to understand their interactions with proteins, highlighting the potential of this technique for exploring the biological activities of this compound.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme), forming a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction modes of potential drug candidates. For derivatives of this compound, docking studies can elucidate how modifications to the core structure influence interactions with biological targets.

While specific docking studies on this compound are not extensively documented in publicly available literature, research on analogous compounds with a naphthol skeleton provides a clear framework for predicting its potential interactions. Studies on various naphthol derivatives have shown that the naphthalene ring system and its hydroxyl substituent are key pharmacophoric features that engage in specific interactions with amino acid residues within a protein's active site. mdpi.com

Key interactions typically observed for naphthol-containing ligands include:

Hydrogen Bonding: The hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor, frequently forming crucial bonds with polar amino acid residues such as Arginine, Lysine, Aspartic acid, and Glutamic acid. acs.org The aldehyde group (-CHO) on this compound can also act as a hydrogen bond acceptor.

π-π Stacking/T-shaped Interactions: The aromatic naphthalene core can engage in π-π stacking or T-shaped interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, and Tryptophan. These interactions are vital for stabilizing the ligand within the hydrophobic pockets of the receptor. acs.org

Hydrophobic Interactions: The nonpolar surface of the naphthalene ring contributes to favorable hydrophobic interactions with nonpolar residues such as Leucine, Valine, and Alanine. acs.org

For instance, docking studies of 4-carboxyl-2,6-dinitrophenylazohydroxynaphthalenes with bovine serum albumin revealed hydrogen bond interactions involving Arginine (Arg-208) and Lysine (Lys-350) residues. acs.org Similarly, novel anticancer agents based on the naphthol-2-ol skeleton have shown strong binding to histone deacetylase 2 (HDAC2), with calculated binding energies ranging from -9.08 to -10.08 kcal/mol. mdpi.com These examples underscore the types of interactions that derivatives of this compound could form, making them interesting candidates for targeting enzymes with well-defined hydrophobic and polar binding pockets.

| Interaction Type | Functional Group on Ligand | Potential Interacting Amino Acid Residues | Significance |

|---|---|---|---|

| Hydrogen Bond | Hydroxyl (-OH), Aldehyde (-CHO) | Arg, Lys, Ser, Asp, Glu, His | Provides binding specificity and strength. |

| π-π Stacking | Naphthalene Ring | Phe, Tyr, Trp, His | Stabilizes the ligand in aromatic-rich pockets. |

| Hydrophobic | Naphthalene Ring | Ala, Val, Leu, Ile, Pro | Anchors the ligand in nonpolar cavities. |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chalmers.semdpi.com By correlating calculated molecular properties (descriptors) with experimentally measured activity, QSAR models can predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process and prioritizing synthetic efforts. chalmers.seresearchgate.net

For a series of this compound derivatives, a QSAR study would involve the following steps:

Data Set Assembly: A series of derivatives would be synthesized and their biological activity (e.g., IC50 value against a specific enzyme) would be measured. This set is then typically divided into a training set (to build the model) and a test set (to validate its predictive power). rsc.org

Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates the most relevant descriptors with biological activity. nih.gov

Model Validation: The model's robustness and predictive ability are rigorously tested using internal validation techniques and by predicting the activity of the external test set compounds. rsc.org

The choice of descriptors is crucial for building a meaningful QSAR model. For derivatives of this compound, relevant descriptors would likely fall into several categories.

| Descriptor Category | Example Descriptors | Information Encoded |

|---|---|---|

| Constitutional (2D) | Molecular Weight, Number of H-bond donors/acceptors | Molecular size and basic composition. |

| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and shape. |

| Physicochemical (2D/3D) | LogP (lipophilicity), Molar Refractivity (MR) | Hydrophobicity and polarizability. |

| Electronic (3D) | Dipole Moment, HOMO/LUMO energies | Charge distribution and chemical reactivity. |

| Steric/Geometrical (3D) | Molecular Surface Area, Molecular Volume | Three-dimensional shape and size. |

A hypothetical QSAR model might reveal, for example, that increasing lipophilicity (LogP) and adding a hydrogen bond donor at a specific position on the naphthalene ring enhances biological activity, providing a clear rationale for designing the next generation of more potent derivatives.

Prediction of Photophysical Properties

The extended π-conjugated system of the naphthalene core, combined with electron-donating (-OH) and electron-withdrawing (-CHO) groups, suggests that this compound possesses interesting photophysical properties. Theoretical methods are essential for predicting and explaining these behaviors.

Upon absorption of light, molecules can be promoted to an electronically excited state. In molecules featuring both electron-donating and electron-accepting groups, this excitation can lead to a significant redistribution of electron density, a process known as Intramolecular Charge Transfer (ICT). researchgate.net In this compound, the hydroxyl group acts as the electron donor and the carboxaldehyde group as the acceptor, facilitating an ICT state upon photoexcitation.

The ICT state is often more polar than the ground state and is therefore stabilized by polar solvents. This stabilization typically leads to a bathochromic (red) shift in the fluorescence emission spectrum as solvent polarity increases.

A specific model of ICT is the Twisted Intramolecular Charge Transfer (TICT) state. nih.gov The TICT model proposes that after initial excitation to a locally excited (LE) state, the molecule can undergo rotation around the single bond connecting the donor and/or acceptor group to the aromatic core. This twisting leads to a new, geometrically relaxed excited state with near-complete charge separation and a large dipole moment. The TICT state is typically non-emissive or weakly emissive at a much longer wavelength, as the perpendicular arrangement of the twisted groups minimizes the orbital overlap required for efficient fluorescence. The competition between the emissive LE state and the dark TICT state is highly sensitive to environmental factors like solvent polarity and viscosity.

For this compound, theoretical calculations could predict the energy barriers for rotation around the C-CHO bond in the excited state. In low-polarity solvents, the molecule is expected to emit from the LE state, showing a structured, shorter-wavelength fluorescence. In polar solvents, the formation of the highly polar ICT/TICT state would be favored, leading to a broader, structureless, and significantly red-shifted emission band with a lower quantum yield. nih.gov

| Solvent Property | Predicted Effect on Emission | Underlying Mechanism |

|---|---|---|

| Low Polarity (e.g., Hexane) | Shorter wavelength, structured emission. Higher quantum yield. | Emission primarily from the Locally Excited (LE) state. |

| High Polarity (e.g., Acetonitrile) | Longer wavelength, broad, structureless emission. Lower quantum yield. | Stabilization of the polar ICT state; potential formation of a TICT state. |

| High Viscosity (e.g., Glycerol) | Inhibition of red-shifted emission; enhanced LE emission. | Physical restriction of the molecular twisting required for TICT state formation. |

An excimer (excited dimer) is a short-lived dimeric complex formed between an excited-state molecule and an identical ground-state molecule. csic.es It is a phenomenon observed in many planar aromatic systems, including naphthalene and its derivatives, and is characterized by the appearance of a new, broad, and significantly red-shifted emission band at higher concentrations.

The theoretical prediction of excimer formation for this compound would involve high-level quantum chemical calculations, such as Time-Dependent Density Functional Theory (TD-DFT) or coupled-cluster methods (e.g., CC2, ADC(2)). acs.org The computational investigation would proceed by:

Modeling the Dimer: Two molecules of this compound are placed in a co-facial (sandwich-like) arrangement.

Geometry Optimization: The potential energy surface of the dimer is explored in the first excited state to find the minimum energy geometry. For naphthalene excimers, this is typically a face-to-face arrangement with a short intermolecular distance of around 3.0–3.3 Å, which maximizes π-orbital overlap. mdpi.com

Calculating Binding Energy: The stability of the excimer is determined by calculating the binding energy, which is the energy difference between the optimized excimer and the sum of an isolated excited-state monomer and a ground-state monomer. A negative binding energy indicates a stable excimer.

Simulating Spectra: The absorption and emission properties of the calculated excimer geometry are simulated. A stable excimer is predicted to have a distinct, red-shifted emission compared to the monomer, which can be directly compared with experimental concentration-dependent fluorescence spectra. mdpi.com

The formation of an excimer state delocalizes the excitation over both molecules and often involves charge-transfer character between the two units. acs.org The presence of polar substituents like -OH and -CHO could influence the stability and electronic nature of the excimer complex.

| Property | Monomer Emission | Excimer Emission |

|---|---|---|

| Concentration Dependence | Dominant at low concentrations. | Becomes significant at high concentrations. |

| Spectral Position | Shorter wavelength (e.g., UV-blue). | Longer wavelength (red-shifted). |

| Spectral Shape | Often shows vibrational fine structure. | Broad and structureless. |

| Formation Mechanism | Direct excitation of a single molecule. | Diffusion and collision of an excited monomer with a ground-state monomer. |

Advanced Applications in Chemical Science

Development of Fluorescent Probes and Chemosensors

Naphthalene-based compounds are a significant resource for the design of fluorescent sensing and switching systems. researchgate.net Their derivatives have been widely developed as fluorescent probes for detecting a variety of analytes, including cations and anions, owing to their strong fluorescence, photostability, and electroactivity. nih.govresearchgate.net These probes are advantageous due to their potential for high sensitivity, selectivity, and in some cases, real-time, non-destructive, and visualized detection. researchgate.net The inherent modifiability of the naphthalene (B1677914) scaffold allows for the tuning of its optical properties to create sensors for specific targets. mdpi.com

The design of effective naphthalene-based fluorophores hinges on modulating their photophysical properties through strategic structural modifications. The fluorescence of the basic naphthalene structure is often poor, but can be significantly enhanced. up.pt A key principle involves the introduction of electron-donating and electron-accepting groups to the naphthalene ring, which can induce an Intramolecular Charge Transfer (ICT) mechanism. researchgate.netup.pt This ICT process is crucial as it often leads to a substantial increase in fluorescence intensity and can make the emission spectrum sensitive to the surrounding environment. researchgate.netup.pt

Another important design strategy is the 'fluorophore-spacer-receptor' model, which often utilizes a Photoinduced Electron Transfer (PET) mechanism. researchgate.net In this design, the naphthalene fluorophore is connected via a spacer to a receptor unit that selectively binds a target analyte. In the absence of the analyte, the fluorescence is "off" or quenched due to PET from the receptor to the fluorophore. Upon binding of the analyte to the receptor, the PET process is inhibited, leading to a "turn-on" of fluorescence. researchgate.net The properties of these fluorophores, including quantum yield and lifetime, are highly dependent on the type, number, and position of substituent groups on the naphthalene ring. researchgate.netup.pt

Derivatives of 4-Hydroxynaphthalene-2-carboxaldehyde, particularly Schiff bases formed from its aldehyde group, have been successfully employed as chemosensors for the selective detection of various ions. These sensors often exhibit high selectivity and sensitivity, allowing for the detection of trace amounts of specific analytes. nih.govtandfonline.com The sensing mechanism typically involves the coordination of the metal ion with heteroatoms (like oxygen and nitrogen) in the Schiff base ligand, which alters the electronic properties of the molecule and results in a measurable change in its fluorescence or absorption spectrum. tandfonline.comnih.gov

For instance, a Schiff base derived from naphthalene was developed as a highly selective "turn-on" fluorescent sensor for Aluminum ions (Al³⁺), with a low detection limit of 1.89 x 10⁻⁸ M. nih.gov This sensor showed no significant interference from other common cations. nih.gov Similarly, naphthaldehyde-based Schiff base sensors have demonstrated selective detection of Zinc (Zn²⁺) and Copper (Cu²⁺)/Nickel (Ni²⁺) ions. nih.govnih.gov A sensor for Zn²⁺ exhibited a 19-fold fluorescence enhancement with a detection limit of 0.17 µmol/L. nih.gov Another sensor was capable of detecting Cu²⁺ and Ni²⁺ in the nanomolar range through fluorescence quenching. nih.gov Beyond metal ions, a probe based on a 1-hydroxy-2,4-diformylnaphthalene scaffold was synthesized for the sensitive detection of sulfite (B76179) and bisulfite ions, with a fluorescence detection limit as low as 9.93 nM. researchgate.net

| Target Analyte | Sensor Type | Detection Method | Detection Limit | Binding Stoichiometry (Sensor:Analyte) |

|---|---|---|---|---|

| Al³⁺ | Naphthalene Schiff Base | 'Turn-on' Fluorescence | 1.89 x 10⁻⁸ M | Not Specified |

| Zn²⁺ | Naphthaldehyde-2-pyridinehydrazone | 'Turn-on' Fluorescence | 0.17 µmol/L | Not Specified |

| Cu²⁺ | Naphthaldehyde Schiff Base (NNM) | Fluorescence Quenching | Nanomolar | 1:1 |

| Ni²⁺ | Naphthaldehyde Schiff Base (NNM) | Fluorescence Quenching | Nanomolar | 1:1 |

| SO₃²⁻/HSO₃⁻ | 1-Hydroxy-2,4-diformylnaphthalene derivative | Fluorescence | 9.93 nM | Not Specified |

| Pd²⁺ | 4-Amino-1,8-naphthalimide derivative | Catalytic Hydrolysis | Not Specified | Not Applicable |

The fluorescence emission of many naphthalene derivatives is highly sensitive to the properties of their immediate chemical microenvironment, such as solvent polarity and pH. researchgate.netdaneshyari.com This phenomenon, known as solvatochromism, arises from changes in the excited-state dipole moment of the fluorophore upon excitation, which is influenced by the polarity of the surrounding solvent molecules. mdpi.com This sensitivity allows these compounds to be used as probes to study the polarity of chemical microenvironments. researchgate.net

Furthermore, naphthalene-based compounds can be designed as effective pH sensors. For example, a probe synthesized from 6-hydroxy-2-naphthaldehyde (B1303687) and 1,4-dimethylpyridinium (B189563) iodide salt exhibited remarkable pH-dependent fluorescence in the linear range of 7.60 to 10.00, making it suitable for imaging pH fluctuations in mitochondria. nih.gov Similarly, water-soluble extended naphthalene diimides have been shown to act as pH fluorescent sensors, where the deprotonation of a dihydropyrazinedione moiety at a pKa of 6.9 effectively switches off the fluorescence emission. rsc.org This on/off switching capability is a valuable feature for precise pH sensing applications. rsc.org

Supramolecular Assembly and Host-Guest Chemistry

Naphthalene derivatives are excellent building blocks for supramolecular chemistry due to their planar, aromatic nature which facilitates noncovalent interactions like π-π stacking and hydrogen bonding. acs.orgnih.gov These interactions drive the self-assembly of individual molecules into larger, well-defined functional architectures and enable their use in host-guest systems for molecular recognition and switching. acs.orgglobethesis.com

The self-assembly of naphthalene derivatives can lead to the formation of various nanostructures, such as nanosheets, nanofibers, nanobelts, and nanotubes. acs.orgnih.gov For instance, carboxylic acid-functionalized naphthalene diimides (NDIs) have been shown to self-assemble through a combination of hydrogen bonding between the acid groups and π-stacking between the NDI cores. nih.gov The morphology of the resulting aggregates, shifting from 2D nanosheets to 1D nanofibers, could be controlled by simply varying the length of the methylene (B1212753) spacer between the NDI ring and the carboxylic acid group. nih.gov Similarly, other NDI derivatives functionalized with amino acids or peptides have been observed to form structures like nanobelts and helical nanofibers. acs.org The incorporation of naphthalene units is advantageous for forming ordered architectures due to their ability to engage in effective π–π stacking. mdpi.com These self-assembly processes are driven by a variety of noncovalent forces, including H-bonding, π-stacking, and hydrophobic interactions. acs.orgglobethesis.com

The principles of host-guest chemistry and self-assembly in naphthalene-based systems can be harnessed to create molecular switching devices. These devices operate by reversibly changing their state in response to an external stimulus, such as a change in redox potential or the introduction of a specific guest molecule. acs.orgjyu.fi For example, a flexible organic cage built with naphthalene walls demonstrated strong binding to cationic guest molecules. jyu.fi The encapsulation and release of these guests could be controlled through redox processes. Oxidation of the host cage led to the release of the guest, providing a mechanism for a redox-controlled molecular switch. jyu.fi In other systems, the inclusion of a guest molecule can impact the stability of a self-assembled supramolecular structure. frontiersin.org For example, the self-assembly of certain β-cyclodextrin derivatives bearing a naphthalene clip into dimers could be disrupted by the inclusion of a suitable guest molecule, demonstrating how host-guest interactions can modulate a supramolecular assembly. frontiersin.org Naphthalene diimides have also been widely explored in host-guest complexes for molecular switching devices like catenanes and rotaxanes. researchgate.net

Host-Guest Complexation with Macrocyclic Receptors (e.g., Cucurbiturils, Cyclodextrins)

The hydrophobic naphthalene core of this compound makes it a suitable guest molecule for encapsulation by various macrocyclic hosts. This host-guest chemistry is primarily driven by non-covalent interactions, leading to the formation of stable supramolecular assemblies.

Cucurbiturils (CBs): These macrocycles, composed of glycoluril (B30988) units, possess a rigid, hydrophobic cavity and two carbonyl-laced portals. nih.gov They are known to form highly stable complexes with suitable guests. bohrium.com For instance, cucurbit rsc.orguril (Q rsc.org) has been shown to encapsulate two molecules of D-3-(2-naphthyl)-alanine, forming a stable homoternary complex where π-π interactions between the encapsulated naphthalene moieties play a critical role. nih.govresearchgate.net The binding process can be monitored by ¹H NMR spectroscopy, which shows significant upfield shifts for the protons of the guest molecule upon inclusion into the CB cavity. nih.govnih.gov The formation of such host-guest complexes with naphthalene-containing molecules highlights the potential for this compound to be similarly encapsulated, which could modulate its solubility, reactivity, and photophysical properties.

Cyclodextrins (CDs): As cyclic oligosaccharides, cyclodextrins feature a truncated cone structure with a hydrophobic interior and a hydrophilic exterior. mdpi.com This amphiphilic nature allows them to encapsulate hydrophobic molecules or moieties in aqueous solutions. mdpi.com The inclusion of guest molecules can enhance their aqueous solubility, a principle widely used in pharmaceutical sciences. mdpi.comnih.gov Studies on β-cyclodextrin derivatives with doubly-linked naphthylene clips have shown that the naphthalene moiety can participate directly in the formation of supramolecular dimers, acting as an extension of the cavity wall or as a folding screen. frontiersin.org The encapsulation of hydrophobic groups, such as the tolyl group, by β-cyclodextrin has been confirmed through NMR titration experiments. nih.gov Given these precedents, the naphthalene portion of this compound is expected to form stable inclusion complexes with cyclodextrins.

| Macrocycle | Key Structural Feature | Primary Driving Force for Complexation | Notable Interactions with Naphthalene Moieties |

|---|---|---|---|

| Cucurbiturils | Rigid hydrophobic cavity with polar carbonyl portals | Hydrophobic effect, ion-dipole interactions | Forms highly stable 1:2 complexes (guest:host) with naphthyl derivatives, stabilized by π-π stacking inside the cavity. nih.govresearchgate.net |